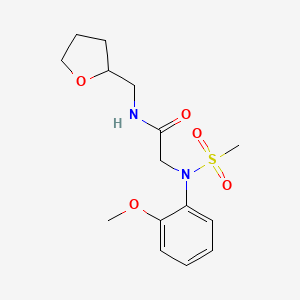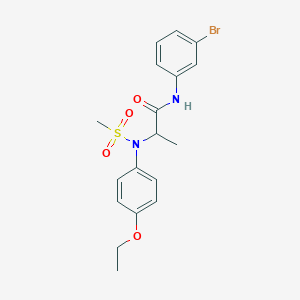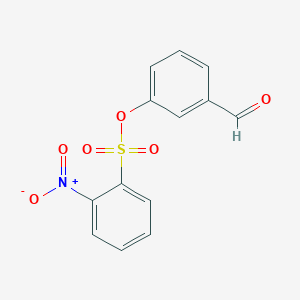
N-benzyl-N-methyl-1-(3-pyridinylmethyl)-4-piperidinamine oxalate
Overview
Description
N-benzyl-N-methyl-1-(3-pyridinylmethyl)-4-piperidinamine oxalate, commonly known as BMS-986168, is a novel small molecule inhibitor of the tyrosine kinase 2 (TYK2) enzyme. It is being developed as a potential treatment for a range of autoimmune diseases, including psoriasis, psoriatic arthritis, and lupus.
Mechanism of Action
BMS-986168 is a selective inhibitor of the N-benzyl-N-methyl-1-(3-pyridinylmethyl)-4-piperidinamine oxalate enzyme, which plays a key role in the signaling pathways that regulate immune responses. By inhibiting this compound, BMS-986168 is believed to reduce the production of pro-inflammatory cytokines, which are implicated in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
BMS-986168 has been shown to reduce the levels of several pro-inflammatory cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and interferon-gamma (IFN-γ), in preclinical studies. These cytokines are known to play a central role in the pathogenesis of autoimmune diseases, and their inhibition is believed to be a key mechanism of action for BMS-986168.
Advantages and Limitations for Lab Experiments
One advantage of BMS-986168 is its selectivity for the N-benzyl-N-methyl-1-(3-pyridinylmethyl)-4-piperidinamine oxalate enzyme, which reduces the risk of off-target effects. However, its efficacy in humans remains to be fully established, and further clinical trials are needed to determine its safety and effectiveness.
Future Directions
There are several potential future directions for research on BMS-986168. One area of interest is the potential for combination therapy with other drugs that target different components of the immune system. Another area of research is the development of biomarkers that can predict response to treatment with BMS-986168. Finally, further studies are needed to evaluate the long-term safety and efficacy of BMS-986168 in humans.
Scientific Research Applications
BMS-986168 has been the subject of extensive scientific research, with numerous studies investigating its potential as a treatment for autoimmune diseases. Preclinical studies have demonstrated its efficacy in animal models of psoriasis, psoriatic arthritis, and lupus, and it is currently being evaluated in clinical trials in humans.
properties
IUPAC Name |
N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3.C2H2O4/c1-21(15-17-6-3-2-4-7-17)19-9-12-22(13-10-19)16-18-8-5-11-20-14-18;3-1(4)2(5)6/h2-8,11,14,19H,9-10,12-13,15-16H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPMXUMKQIWZKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CN=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(2-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3969645.png)

![4-(4-{[2-(3-methoxyphenyl)ethyl]amino}-1-piperidinyl)-N-(1-phenylethyl)benzamide](/img/structure/B3969662.png)

![4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B3969671.png)


![ethyl 5-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B3969689.png)
![3-chloro-N-[1-(4-propyl-4H-1,2,4-triazol-3-yl)ethyl]isonicotinamide](/img/structure/B3969699.png)

![2-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B3969716.png)

![methyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3969731.png)
